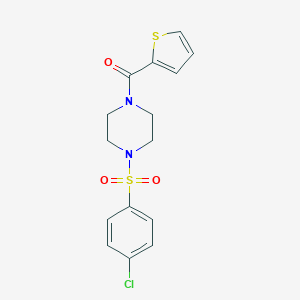

![molecular formula C20H21NO4 B367238 1'-(4-Methoxybenzyl)-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-61-8](/img/structure/B367238.png)

1'-(4-Methoxybenzyl)-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dioxane is an organic compound with the molecular formula (CH2)4O2. It is a saturated six-membered heterocycle with two oxygen atoms in place of carbon atoms at the 1- and 3- positions . Indolin is a component of many biologically active molecules and pharmaceuticals .

Synthesis Analysis

The parent 1,3-dioxane is prepared by the reaction of formaldehyde and 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . Substituted derivatives can be used as protecting groups for carbonyl compounds .Molecular Structure Analysis

The molecular structure of 1,3-dioxane involves a six-membered ring with two oxygen atoms and four carbon atoms .Chemical Reactions Analysis

1,3-Dioxane can react with various reagents. For example, a reagent combination of NaIO4 and NH2OH·HCl reacts with α,β-unsaturated ketones followed by the nucleophile ethylene glycol allowing the synthesis of 2,3-disubstituted 1,4-dioxanes .Physical And Chemical Properties Analysis

1,3-Dioxane is a colorless liquid with a faint sweet odor similar to that of diethyl ether. It has a density of 1.033 g/mL, a melting point of 11.8 °C, and a boiling point of 101.1 °C .Applications De Recherche Scientifique

Colorimetric Detection of Mercury Ions

A novel spirooxazine derivative, specifically 6'-(indolin-1-yl)-1-(4-methoxybenzyl)-3,3-dimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] (SPO), has been synthesized and identified as a highly sensitive and selective probe for the colorimetric detection of CH3Hg+ and Hg2+ ions. This compound undergoes structural isomerization upon UV activation, enabling the colorimetric sensing of mercury ions in solutions, with a detection limit at the nanomolar level, showcasing potential for environmental monitoring and safety assessments (Pattaweepaiboon et al., 2020).

Pharmacological Properties of Sila-Analogues

Research on 1'-(4-Methoxybenzyl)-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one and its derivatives, specifically the sila-analogues, has demonstrated significant pharmacological potential. These compounds have been studied for their affinities towards various central nervous system receptors, showcasing their relevance in developing treatments for neurological disorders. The study emphasizes the importance of structural variations, such as the replacement of carbon with silicon, in modulating the biological activity and affinity towards σ receptors (Tacke et al., 2003).

Synthesis of Spirocyclohexane Derivatives

Innovative synthetic pathways to spiro[cyclohexane-1,3'-indoline]-2',4-diones have been developed, starting from 3-chloromethylene-2-indolones. This work illustrates a multi-step process that culminates in the production of spiro compounds with potential applications in medicinal chemistry and material science. The methodology offers a practical approach to obtaining spiro derivatives in satisfactory yields, contributing to the diversity of chemical entities available for further pharmacological evaluation (Beccalli et al., 2003).

Antitumor Activity of Aminopyridyl Derivatives

A series of aminopyridyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been synthesized and evaluated for their antitumor efficacy. These compounds, especially the potent c-Met/ALK dual inhibitor identified as compound 5b or SMU-B, have shown significant tumor growth inhibition in human gastric carcinoma xenograft models. This research opens new avenues for the development of selective, efficacious cancer therapies targeting specific oncogenic drivers (Li et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

1'-[(4-methoxyphenyl)methyl]-5'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-14-4-9-18-17(12-14)20(24-10-3-11-25-20)19(22)21(18)13-15-5-7-16(23-2)8-6-15/h4-9,12H,3,10-11,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIPBHIFPWULDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367158.png)

![2-{3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367160.png)

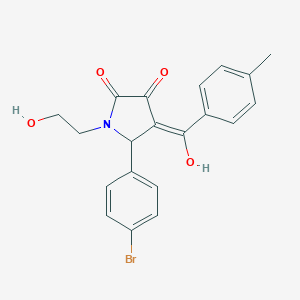

![5-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367170.png)

![2-({1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B367171.png)

![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone](/img/structure/B367182.png)

![4-(2-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367186.png)

![4-(3-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367188.png)

![4-[3-Methyl-5-(4-methylphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoic acid methyl ester](/img/structure/B367189.png)

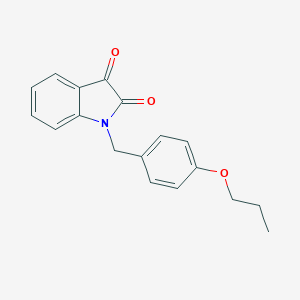

![1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione](/img/structure/B367197.png)

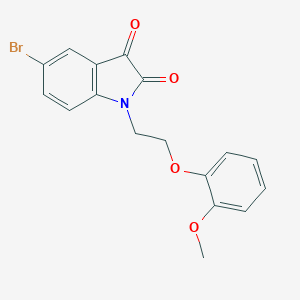

![1-[2-(3-Methylphenoxy)ethyl]indole-2,3-dione](/img/structure/B367200.png)